molecular formula C11H7ClFN B12971179 2-Chloro-4-fluoro-3-phenylpyridine

2-Chloro-4-fluoro-3-phenylpyridine

Cat. No.: B12971179
M. Wt: 207.63 g/mol
InChI Key: ANGVFSLNTXXAMF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-phenylpyridine (CAS 1807273-11-5) is a versatile halogenated pyridine derivative of significant interest in advanced chemical research and development. Its molecular structure, which features chloro and fluoro substituents on a phenylpyridine scaffold, makes it a valuable intermediate for constructing more complex molecules, particularly in the fields of agrochemistry and medicinal chemistry . Pyridine derivatives, especially those with halogen substitutions, are crucial in the synthesis of active ingredients for modern agrochemicals, including herbicides and insecticides . In pharmaceutical research, structurally related 2-arylpyridine compounds are extensively investigated as potent antagonists for targets like the TRPV1 receptor, which is a promising target for managing neuropathic pain . The specific placement of the chlorine and fluorine atoms on the ring system provides distinct electronic properties and offers sites for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, and nucleophilic substitutions . This makes 2-Chloro-4-fluoro-3-phenylpyridine a highly useful building block for researchers engaged in the discovery and development of new active compounds. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

2-chloro-4-fluoro-3-phenylpyridine

InChI

InChI=1S/C11H7ClFN/c12-11-10(9(13)6-7-14-11)8-4-2-1-3-5-8/h1-7H

InChI Key

ANGVFSLNTXXAMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2Cl)F

Origin of Product

United States

Preparation Methods

Halogenation of Pyridine Rings

  • Halogenation typically occurs via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the pyridine substitution pattern.
  • Fluorination often requires specialized reagents or fluorinating agents such as Selectfluor or nucleophilic fluorination with KF under phase transfer catalysis.
  • Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide (NCS) under controlled conditions.

Introduction of Phenyl Group

  • The phenyl substituent at the 3-position can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling using 3-halopyridine precursors and phenylboronic acid derivatives.
  • Alternatively, cyclization methods involving acetophenone derivatives and nitrogen sources can build the pyridine ring with the phenyl group already installed.

Specific Preparation Methods for 2-Chloro-4-fluoro-3-phenylpyridine

Method Based on Halogenated Pyridine Precursors and Cross-Coupling

A plausible route involves:

  • Starting Material: 2-chloro-4-fluoropyridine or 2-chloro-4-fluoro-3-bromopyridine.
  • Cross-Coupling Reaction: Suzuki coupling with phenylboronic acid or its derivatives in the presence of palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., K2CO3) in solvents like 1,4-dioxane or toluene under inert atmosphere.
  • Reaction Conditions: Heating at 80–110 °C for several hours.
  • Outcome: Formation of 2-chloro-4-fluoro-3-phenylpyridine with moderate to high yields (typically 50–80%).

Supporting Data:

Step Reagents/Conditions Yield (%) Notes
Halogenated pyridine synthesis From 2-chloropyridine via fluorination 60–75 Selective fluorination is critical
Suzuki coupling Phenylboronic acid, Pd catalyst, base, 1,4-dioxane, 100 °C, 12 h 65–80 Requires inert atmosphere, dry solvents

This method is supported by general pyridine cross-coupling literature and halogenation patents, which describe similar halogenated pyridine syntheses.

Direct Synthesis via Cyclization and Functional Group Transformations

An alternative approach involves:

Example from Related Compound Synthesis:

  • Synthesis of 2-chloro-4-trifluoromethylpyridine involved chlorination of 2-hydroxy-4-trifluoromethylpyridine with thionyl chloride at 110 °C for 4 hours, yielding the chlorinated product in good yield.
  • Similar conditions can be adapted for 2-chloro-4-fluoro-3-phenylpyridine by first preparing the corresponding 2-hydroxy-4-fluoro-3-phenylpyridine intermediate.

Detailed Research Findings and Data

Halogenation and Cross-Coupling Reaction Optimization

  • Catalysts: Pd(PPh3)4 and Pd(dppf)Cl2 are effective for Suzuki coupling on halogenated pyridines.
  • Bases: Potassium carbonate and cesium carbonate provide good yields.
  • Solvents: 1,4-dioxane and toluene are preferred for solubility and reaction efficiency.
  • Temperature: 80–110 °C is optimal for coupling without decomposition.

Yield and Purity

  • Typical isolated yields for the final 2-chloro-4-fluoro-3-phenylpyridine range from 60% to 80%.
  • Purification is achieved by recrystallization or column chromatography.
  • Analytical data (NMR, MS) confirm the substitution pattern and purity.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
Halogenated Pyridine + Suzuki Coupling Prepare 2-chloro-4-fluoropyridine → Suzuki coupling with phenylboronic acid High regioselectivity, scalable Requires halogenated pyridine precursors
Cyclization + Sequential Halogenation Build pyridine ring with phenyl → chlorination and fluorination Potentially fewer steps, direct synthesis Requires careful control of halogenation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-phenylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield pyridine N-oxides.

Scientific Research Applications

2-Chloro-4-fluoro-3-phenylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

The following analysis compares 2-chloro-4-fluoro-3-phenylpyridine with structurally analogous pyridine derivatives, focusing on substituent effects, physical properties, and inferred chemical behavior.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
2-Chloro-4-fluoro-3-phenylpyridine C₁₁H₇ClFN 219.63 2-Cl, 4-F, 3-Ph Halogen-phenyl synergy; planar structure N/A
4-(3-Chloro-4-fluorophenyl)pyridine C₁₁H₇ClFN 219.63 Pyridine-4-(3-Cl-4-F-Ph) Structural isomer; phenyl at pyridine-4
2-Chloro-3-fluoro-4-formylpyridine C₆H₃ClFNO 159.55 2-Cl, 3-F, 4-CHO Electron-deficient due to formyl group
2-Fluoro-3-chloro-4-(trifluoromethyl)pyridine C₆H₂ClF₄N 199.54 2-F, 3-Cl, 4-CF₃ High lipophilicity; strong EWG influence
2-Chloro-4-phenyl-3-pyridinecarbonitrile C₁₂H₇ClN₂ 214.65 2-Cl, 4-Ph, 3-CN Nitrile group enhances reactivity
Key Observations:
  • Substituent Position : The target compound and 4-(3-chloro-4-fluorophenyl)pyridine (CAS: 1214367-72-2) share the same molecular formula (C₁₁H₇ClFN) but differ in substituent placement. The phenyl group at pyridine-3 in the target compound may confer distinct steric and electronic effects compared to the phenyl at pyridine-4 in its isomer .
  • Functional Group Diversity : The nitrile (-CN) in 2-chloro-4-phenyl-3-pyridinecarbonitrile enables nucleophilic addition reactions, contrasting with the inert phenyl group in the target compound .

Physical and Spectral Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ ppm, Key Signals) Reference
2-Chloro-4-fluoro-3-phenylpyridine Not reported Not available Not available N/A
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine analogs 268–287 C-Cl stretch: 750–650 Aromatic H: 7.2–8.5; NH₂: ~5.0
2-Chloro-3-fluoro-4-formylpyridine Not reported C=O stretch: ~1700 Aldehyde H: ~10.1
Notes:
  • Melting Points : While direct data for the target compound are unavailable, analogs with similar halogen and phenyl substituents (e.g., ) exhibit high melting points (268–287°C), suggesting strong intermolecular interactions .
  • Spectral Trends : The absence of a formyl or nitrile group in the target compound simplifies its ¹H NMR spectrum compared to analogs with -CHO or -CN substituents, which show distinct signals at δ ~10.1 (aldehyde) or δ ~7.5–8.5 (aromatic nitrile proximity) .

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